molecular formula C12H18N2O2 B13254233 N-{4-methoxy-3-[(propan-2-yl)amino]phenyl}acetamide

N-{4-methoxy-3-[(propan-2-yl)amino]phenyl}acetamide

Cat. No.: B13254233
M. Wt: 222.28 g/mol
InChI Key: KKDVPQVKRIXVMR-UHFFFAOYSA-N
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Description

N-{4-methoxy-3-[(propan-2-yl)amino]phenyl}acetamide is an acetamide derivative featuring a methoxy-substituted phenyl ring with a propan-2-ylamino group at the 3-position. Its molecular formula is C₁₂H₁₇N₂O₂, and its hydrochloride form (CAS: 1621962-33-1) has a molecular weight of 258.75 g/mol . The compound is characterized by its secondary amine and acetamide moieties, which are common in bioactive molecules targeting receptors or enzymes. Its purity in commercial preparations is typically ≥95% .

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

N-[4-methoxy-3-(propan-2-ylamino)phenyl]acetamide

InChI

InChI=1S/C12H18N2O2/c1-8(2)13-11-7-10(14-9(3)15)5-6-12(11)16-4/h5-8,13H,1-4H3,(H,14,15)

InChI Key

KKDVPQVKRIXVMR-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C(C=CC(=C1)NC(=O)C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-methoxy-3-[(propan-2-yl)amino]phenyl}acetamide typically involves the reaction of 4-methoxy-3-nitroacetophenone with isopropylamine, followed by reduction and acetylation steps. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon for the reduction step .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{4-methoxy-3-[(propan-2-yl)amino]phenyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Palladium on carbon, sodium borohydride.

    Substitution reagents: Halogens, nitrating agents.

Major Products Formed

The major products formed from these reactions include quinones, amines, and substituted phenyl derivatives .

Scientific Research Applications

N-{4-methoxy-3-[(propan-2-yl)amino]phenyl}acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{4-methoxy-3-[(propan-2-yl)amino]phenyl}acetamide involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on substituent variations, pharmacological activity, and physicochemical properties. Below is a detailed comparison:

Structural Analogs with Alkoxy/Amine Modifications
Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) CAS Number Key Differences/Similarities Reference
N-[4-methoxy-3-[(phenylmethyl)amino]phenyl]acetamide C₁₆H₁₈N₂O₂ Benzylamino (vs. propan-2-ylamino) 270.33 52258-02-3 Higher LogP (2.27) due to benzyl group
3-Chloro-N-(4-methoxyphenyl)propanamide C₁₀H₁₂ClNO₂ Chloroethyl chain (vs. acetamide) 213.66 Not specified Chlorine enhances electrophilicity
HC-030031 (TRPA1 antagonist) C₁₃H₁₃N₅O₂ Propan-2-ylamino, tetrahydropurinyl 271.28 349085-38-7 IC₅₀ = 4–10 μM for TRPA1 inhibition
Formoterol Related Compound C C₂₀H₂₆N₂O₄·C₄H₄O₄ Hydroxyethyl, propan-2-ylamino 823.88 (dimer + fumarate) Not specified Structural similarity to bronchodilators

Key Observations :

  • Substituent Effects: Replacing the propan-2-yl group with benzyl (as in CAS 52258-02-3) increases molecular weight and lipophilicity (LogP = 2.27), which may alter pharmacokinetics .
  • Pharmacological Overlap: HC-030031 shares the propan-2-ylamino group and exhibits TRPA1 antagonism (IC₅₀ = 4–10 μM), suggesting that N-{4-methoxy-3-[(propan-2-yl)amino]phenyl}acetamide may also modulate ion channels or receptors .
Physicochemical and Crystallographic Comparisons
  • Crystal Packing: 3-Chloro-N-(4-methoxyphenyl)propanamide exhibits intermolecular N–H···O and C–H···O hydrogen bonds, forming chains along the crystallographic a-axis. The C=O bond length (1.2326 Å) and C(=O)–N bond (1.3416 Å) indicate strong amide resonance .
  • Hydrochloride Salt Formation : The hydrochloride form of the target compound (CAS: 1621962-33-1) enhances water solubility compared to its free base, a strategy also employed in HC-030031 derivatives to improve bioavailability .

Biological Activity

N-{4-methoxy-3-[(propan-2-yl)amino]phenyl}acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula C12H17N2O2C_{12}H_{17}N_{2}O_{2}. Its structure features a methoxy group and an isopropylamine side chain, which are pivotal for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which may lead to altered metabolic pathways.
  • Receptor Interaction : It may interact with specific receptors in the body, influencing physiological responses.
  • Antimicrobial Properties : Preliminary studies indicate that it exhibits antimicrobial activity against various bacterial strains.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent antibacterial activity:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16

These results highlight the compound's potential as a therapeutic agent in treating bacterial infections.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has also been investigated for anti-inflammatory effects. Studies have shown that it can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:

CompoundIC50 (µM) COX-1IC50 (µM) COX-2
This compound25.030.5

The inhibition of COX enzymes indicates a potential application in managing inflammatory diseases.

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A study published in MDPI evaluated the antibacterial activity of various derivatives, including this compound. The findings revealed that this compound showed promising results against common pathogens, supporting its further development as an antibiotic agent .
  • Anti-inflammatory Research : Another study focused on the anti-inflammatory properties of similar compounds and found that those with methoxy substitutions exhibited enhanced inhibition of COX enzymes, suggesting that this compound could be effective in reducing inflammation .
  • Cytotoxicity Studies : Research investigating the cytotoxic effects of related compounds indicated that modifications in the side chains could significantly enhance anticancer activity, suggesting a need for further exploration of this compound in cancer therapy .

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